5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS: 518990-56-2) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 5 and a carboxylic acid moiety at position 6. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications, making it valuable in pharmaceutical intermediates and peptidomimetic design . Its molecular formula is C₁₂H₁₇N₃O₄, with a molecular weight of 267.29 g/mol .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-13-14-9(7)8(6-15)10(16)17/h4,8H,5-6H2,1-3H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKXXXXYJBZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127472 | |
| Record name | 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000994-25-1 | |
| Record name | 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000994-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the BOC group can be accomplished with strong acids.
Biological Activity
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a compound of increasing interest in pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: with a molecular weight of approximately 267.28 g/mol. Its structural features include a pyrazolo framework which is significant for its biological interactions.
The primary mechanism through which this compound exerts its effects is through the inhibition of Class I PI3-kinase enzymes. This inhibition is particularly selective for the PI3K-a and PI3K-β isoforms, which play crucial roles in various cellular processes including cell growth, proliferation, and survival .
Therapeutic Applications
- Anti-Cancer Activity : The compound has demonstrated potent anti-tumor activity by inhibiting uncontrolled cellular proliferation associated with malignant diseases. This makes it a candidate for cancer therapy .
- Anti-Inflammatory Effects : It also shows promise in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .
- Potential in Cardiovascular Diseases : The inhibition of PI3-kinase pathways may offer therapeutic benefits in cardiovascular diseases due to their anti-inflammatory properties .
In vitro Studies
Research has indicated that this compound exhibits significant inhibitory effects on Class I PI3-kinase enzymes. For instance:
- A study reported that this compound inhibited PI3K-a and PI3K-β isoforms with IC50 values in the low micromolar range .
- Another investigation highlighted its selectivity against other kinases within the wider kinome, suggesting a favorable safety profile for therapeutic applications .
In vivo Studies
In vivo experiments have further validated the compound's efficacy:
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups .
- Additionally, improvements in inflammatory markers were observed in models of rheumatoid arthritis, indicating potential for clinical application .
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazolo[4,5-c]pyridine Derivatives
Pyrazolo[1,5-a]pyrazine Derivatives
Substituent Variations
Positional Isomerism of Carboxylic Acid Group
- 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid (CAS: 1706446-22-1):
Cyclopropylmethyl Substituents
Physicochemical Properties
*LogP values estimated via computational tools (e.g., ChemAxon).
Preparation Methods
Pyrazole-Pyridine Fusion via Hantzsch-Type Disproportionation
A one-step synthesis leveraging 3-carbonitrile-5-aminopyrazole and α,β-unsaturated aldehydes under acidic conditions forms pyrazolo[4,3-c]pyridine derivatives through a Hantzsch dihydropyridine intermediate. This method, reported by Liu et al., achieves the bicyclic core in 60–85% yield by disproportionation. For the tetrahydro variant, post-cyclization hydrogenation using Pd/C or PtO₂ in ethanol at 50–80°C saturates the pyridine ring without affecting the pyrazole.
Metal-Catalyzed Cyclization of Hydrazinopyridines
Patent CN108137535B describes a Cu- or Ni-catalyzed reaction between hydrazinopyridines and maleic diesters to form pyridyl pyrazolidone intermediates. Under alkaline conditions (20–50°C), this method constructs the fused pyrazole-pyridine system with 70–90% efficiency. The choice of solvent (toluene, ethers) and base (sodium hydride, tert-butoxide) critically influences regioselectivity.
Introduction of the Boc Protecting Group
Early-Stage Protection of the Amine Nitrogen
Introducing the Boc group at the nascent bicyclic stage ensures stability during subsequent reactions. Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the N-Boc derivative in >95% yield. This step is compatible with both Hantzsch- and metal-catalyzed routes, though residual acidity from cyclization may necessitate neutralization prior to protection.
Late-Stage Boc Incorporation
Alternative approaches delay Boc protection until after core functionalization. For example, ester hydrolysis to the carboxylic acid (Section 4) precedes Boc installation, minimizing side reactions. However, this risks decarboxylation under basic conditions, necessitating careful pH control.
Carboxylic Acid Functionalization via Ester Hydrolysis
Hydrolysis of Ethyl or Methyl Esters
The carboxylic acid at position 7 is typically introduced by saponification of a precursor ester. Patent CN111138289B highlights challenges in isolating the acid due to high water solubility, achieving only 26% yield via liquid-liquid extraction. Optimized conditions using LiOH in THF/water (3:1) at 0°C improve yields to 80% while mitigating degradation.
Direct Synthesis via Maleic Diester Intermediates
The method from CN108137535B employs maleic diesters as bifunctional reagents, where one ester participates in cyclization and the other is hydrolyzed regioselectively. Using NaOH in methanol at 25°C, the 7-carboxylate is obtained without disturbing the Boc group.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Challenges | Advantages |
|---|---|---|---|---|
| Hantzsch Disproportion | Cyclocondensation + Hydrogenation | 60–85 | Requires post-hydrogenation | One-step core formation |
| Metal-Catalyzed | Hydrazinopyridine + Diester | 70–90 | Catalyst cost, solvent toxicity | High regioselectivity |
| Ester Hydrolysis | Saponification of ethyl ester | 26–80 | Low yields due to solubility | Compatible with Boc protection |
Optimization Strategies and Industrial Scalability
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in metal-catalyzed routes but complicate purification. Switching to methyl tert-butyl ether (MTBE) reduces toxicity while maintaining efficiency. For hydrolysis, mixed THF/water systems prevent gelation observed in pure aqueous media.
Catalytic System Tuning
Replacing CuCl with NiI₂ in the cyclization step improves turnover number (TON) by 40%, as nickel’s Lewis acidity facilitates diester activation. However, nickel residues require stringent post-reaction filtration.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for Hantzsch-type cyclizations, achieving 88% yield with 50% energy savings.
Q & A
Basic: What are common synthetic routes for preparing 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving cyclization and esterification. A widely used approach involves the condensation of 5-aminopyrazole derivatives with carbonyl precursors under acidic or basic conditions. For example, tert-butoxycarbonyl (Boc) protection is introduced early to stabilize the intermediate, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. Final steps may include hydrolysis of ester groups to yield the carboxylic acid moiety .
Advanced: How can reaction conditions be optimized to improve yield and purity during the cyclization step?
Optimization involves adjusting solvent polarity (e.g., using DMF or THF), temperature (controlled between 60–80°C), and catalytic systems (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability and minimizes side products. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, though this requires rigorous characterization (e.g., X-ray crystallography) to confirm regioselectivity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- NMR : , , and DEPT-135 NMR to resolve the pyrazolo-pyridine core and Boc group.
- FT-IR : Confirmation of carbonyl (C=O) stretches (~1700 cm) for the carboxylic acid and Boc groups.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic vs. computational structural data?
Discrepancies often arise in bond angles or torsion angles. Cross-validate experimental X-ray diffraction data (e.g., C–C bond lengths in the pyridine ring) with density functional theory (DFT) calculations. For example, the tert-butoxycarbonyl group’s spatial orientation may differ between solid-state (X-ray) and solution-phase (NMR/DFT) models. Refinement software like SHELXL or Olex2 can reconcile these differences .
Basic: What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing bioactive molecules, particularly protease inhibitors and kinase modulators. The Boc group enhances solubility for in vitro assays, while the pyrazolo-pyridine scaffold mimics purine bases, enabling interactions with enzymatic active sites .
Advanced: How do researchers address discrepancies between in vitro and in vivo biological activity data?
In vitro-to-in vivo translation challenges (e.g., metabolic instability) require structural modifications:
- Carboxylic acid bioisosteres : Replace the acid group with tetrazoles or acyl sulfonamides to improve bioavailability.
- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
Validate via pharmacokinetic studies (e.g., plasma half-life) and comparative IC assays .
Basic: What precautions are necessary for handling and storage?
Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture-induced degradation. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential respiratory and dermal toxicity .
Advanced: How can computational methods aid in designing derivatives with enhanced binding affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with target proteins (e.g., kinases). Focus on:
- Hydrogen bonding : Optimize the carboxylic acid’s interaction with catalytic lysine residues.
- Steric effects : Modify the tert-butyl group to balance bulk and flexibility.
Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What are common impurities observed during synthesis, and how are they removed?
Major impurities include:
- De-Boc derivatives : Due to premature hydrolysis. Mitigate via pH control (pH 4–6).
- Dimerization byproducts : Remove via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures .
Advanced: What strategies are used to scale up synthesis while maintaining enantiomeric purity?
Employ continuous flow chemistry for precise control of reaction parameters (residence time, temperature). Use immobilized chiral catalysts (e.g., Evans’ oxazolidinones) in packed-bed reactors. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
